
5-Desthiopropyl-5-hydroxy-ticagrelor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Desthiopropyl-5-hydroxy-ticagrelor: is a metabolite of ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. The compound is characterized by its molecular formula C20H22F2N6O5 and a molecular weight of 464.42 g/mol . It is a derivative of ticagrelor, specifically modified to study its pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Desthiopropyl-5-hydroxy-ticagrelor involves multiple steps, starting from ticagrelor The process typically includes selective deprotection and hydroxylation reactionsThis is achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and efficiency. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: 5-Desthiopropyl-5-hydroxy-ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further pharmacological studies .
Aplicaciones Científicas De Investigación
Pharmacological Properties
5-Desthiopropyl-5-hydroxy-ticagrelor retains the core mechanism of action seen in ticagrelor, which involves the inhibition of adenosine diphosphate (ADP) mediated platelet aggregation. This compound is characterized by its rapid absorption and reversible action, making it a candidate for further investigation in various clinical scenarios.
Clinical Applications
The primary applications of this compound can be categorized into several key areas:
-
Acute Coronary Syndrome (ACS) Management
- Similar to ticagrelor, this compound may be utilized in the management of ACS, particularly in patients who are intolerant to traditional antiplatelet therapies such as clopidogrel. Its rapid onset and potent antiplatelet effects could provide significant benefits in acute settings.
-
Post-Operative Thrombosis Prevention
- The compound may be explored for use in patients undergoing percutaneous coronary interventions (PCI) where there is a high risk of thrombosis. Studies indicate that ticagrelor significantly reduces major adverse cardiovascular events post-PCI, suggesting that its derivative could have similar benefits .
-
Chronic Management of Cardiovascular Diseases
- Long-term administration could be investigated for chronic conditions such as coronary artery disease, where ongoing antiplatelet therapy is crucial to prevent ischemic events.
Case Studies and Research Findings
Research into this compound is still developing, but existing studies on ticagrelor provide insights into potential outcomes:
- Efficacy and Safety Profiles : A study evaluating ticagrelor's safety found that adverse reactions included dyspnea and bleeding complications, which are critical considerations for any derivative . The incidence rates observed in these studies will inform the safety profile of this compound.
- Comparative Effectiveness : In clinical trials comparing ticagrelor with clopidogrel, ticagrelor demonstrated superior efficacy in reducing cardiovascular events . Future studies will need to assess whether this compound exhibits similar or improved efficacy.
Data Table: Comparative Overview
Characteristic | Ticagrelor | This compound |
---|---|---|
Mechanism | P2Y12 receptor antagonist | P2Y12 receptor antagonist |
Onset of Action | Rapid | TBD |
Duration of Action | Moderate | TBD |
Common Side Effects | Dyspnea, bleeding | TBD |
Clinical Indications | ACS, PCI | Potentially similar |
TBD indicates that further research is needed to establish these characteristics for this compound.
Mecanismo De Acción
5-Desthiopropyl-5-hydroxy-ticagrelor exerts its effects by inhibiting the P2Y12 receptor on platelets. This receptor is involved in the activation and aggregation of platelets, which are critical steps in the formation of blood clots. By blocking this receptor, the compound prevents platelet aggregation and reduces the risk of thrombotic events .
The molecular targets include the P2Y12 receptor and associated signaling pathways such as the inhibition of adenylyl cyclase and activation of PI3K, Akt, and Rap1b .
Comparación Con Compuestos Similares
Ticagrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 receptor antagonist used for similar indications.
Prasugrel: A thienopyridine class antiplatelet agent with a similar mechanism of action.
Uniqueness: 5-Desthiopropyl-5-hydroxy-ticagrelor is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. Unlike its parent compound ticagrelor, it provides insights into the metabolic pathways and helps in the development of new derivatives with potentially improved therapeutic profiles .
Actividad Biológica
5-Desthiopropyl-5-hydroxy-ticagrelor is a notable compound derived from ticagrelor, a well-established antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, case studies, and research findings.
Overview of Ticagrelor and Its Metabolite
Ticagrelor is an oral P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. Its active metabolite, this compound, plays a crucial role in enhancing the drug's therapeutic effects. As a prodrug, ticagrelor undergoes extensive metabolism to yield this active form, which contributes to its antiplatelet effects and overall efficacy in cardiovascular therapies .
The primary mechanism of action for this compound involves:
- Reversible Binding : It reversibly binds to the P2Y12 receptor on platelets, blocking ADP-mediated activation and aggregation.
- Enhanced Platelet Inhibition : Studies indicate that this metabolite provides greater and more consistent platelet inhibition compared to other antiplatelet agents like clopidogrel .
This mechanism is particularly beneficial in patients undergoing percutaneous coronary intervention (PCI), where effective platelet inhibition is critical to prevent thrombotic events.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following oral administration of ticagrelor.
- Distribution : Widely distributed in the body with a significant volume of distribution.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to its active form .
Biological Activity and Efficacy
Research has shown that this compound exhibits several biological activities:
- Antiplatelet Activity : Demonstrated significant inhibition of platelet aggregation in various studies, making it effective in reducing the risk of cardiovascular events .
- Reduction in Thrombotic Events : Case studies have indicated a lower incidence of stent thrombosis and myocardial infarction among patients treated with ticagrelor compared to those receiving clopidogrel .
Table 1: Summary of Key Pharmacological Properties
Property | Description |
---|---|
Compound Name | This compound |
Mechanism of Action | P2Y12 receptor antagonist |
Bioavailability | High |
Half-life | Approximately 7 hours |
Metabolism | Hepatic (CYP3A4 and CYP3A5) |
Primary Use | Antiplatelet therapy in ACS |
Case Studies and Clinical Findings
-
One-Month Outcomes Post-PCI :
A study involving ACS patients revealed that those treated with ticagrelor experienced dyspnea (28.8%), bleeding (2.5%), and hypersensitivity reactions (0.6%). Importantly, no cases of bradycardia or stent thrombosis were reported, underscoring the safety profile of ticagrelor and its metabolites . -
Comparative Efficacy :
In another study comparing ticagrelor to clopidogrel, patients on ticagrelor showed significantly lower platelet reactivity at one month post-treatment. The study indicated that higher doses of ticagrelor led to improved outcomes without increasing adverse events related to bleeding .
Propiedades
IUPAC Name |
7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAQRSGFWADAN-AAIYSHPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.